4-(Hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one
Description
4-(Hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring with a hydroxymethyl group at the 4-position and a methyl group at the 5-position
Properties
IUPAC Name |
4-(hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-3-4(2-7)6-5(8)9-3/h3-4,7H,2H2,1H3,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKKPLSYZLTKBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)O1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one typically involves the reaction of glycidol with isocyanates. This reaction is catalyzed by tetraarylphosphonium salts, which facilitate the addition of glycidol to isocyanates followed by intramolecular cyclization . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The oxazolidinone ring can be reduced to form corresponding amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of 4-(carboxymethyl)-5-methyl-1,3-oxazolidin-2-one.
Reduction: Formation of 4-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one.
Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
4-(Hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis. The hydroxymethyl group can form hydrogen bonds with key enzymes, disrupting their function and leading to cell death. Additionally, the oxazolidinone ring can interact with ribosomal RNA, inhibiting protein synthesis in bacteria.
Comparison with Similar Compounds
4-(Hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one can be compared with other similar compounds such as:
4-(Hydroxymethyl)-2-methylindole: This compound also contains a hydroxymethyl group but has an indole ring instead of an oxazolidinone ring.
5-(Hydroxymethyl)furfural: This compound has a furan ring with a hydroxymethyl group at the 5-position.
Uniqueness: The uniqueness of this compound lies in its oxazolidinone ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
